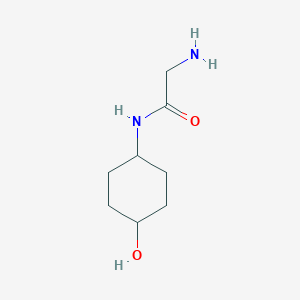

2-amino-N-(4-hydroxycyclohexyl)acetamide

Description

Contextualization of Cyclohexyl-Containing Acetamides in Synthetic Organic Chemistry

Cyclohexyl-containing acetamides are a well-established class of compounds in synthetic organic chemistry. The cyclohexane (B81311) moiety, a saturated carbocycle, imparts lipophilicity and conformational rigidity to molecules. This can be advantageous in the design of bioactive compounds, as it can influence their binding affinity to biological targets. The acetamide (B32628) group, on the other hand, is a common functional group in many pharmaceuticals and natural products, known for its ability to participate in hydrogen bonding and its relative stability. nih.gov

The synthesis of N-substituted cyclohexyl amides has been explored through various synthetic routes. nih.gov These methodologies often involve the coupling of a cyclohexylamine (B46788) derivative with an appropriate carboxylic acid or its activated form. The presence of other functional groups on the cyclohexane ring, such as a hydroxyl group, adds another layer of complexity and potential for further chemical transformations. A study on N-[4-(propyl)cyclohexyl]-amides, for instance, investigated the synthesis and pharmacological activities of a series of these compounds, highlighting the modularity of their synthesis. nih.gov

Significance of the 2-amino-N-(4-hydroxycyclohexyl)acetamide Structural Motif in Academic Research

While extensive research specifically on this compound is not widely published in mainstream academic journals, the individual components of its structure are of significant interest. The presence of a primary amino group at the 2-position of the acetamide moiety introduces a key nucleophilic and basic center. This "2-amino" feature dramatically alters the electronic and steric properties of the molecule compared to its non-aminated counterpart, N-(4-hydroxycyclohexyl)acetamide. ontosight.ainih.gov

The 2-aminoacetamide scaffold is a known pharmacophore in various biologically active compounds. For instance, derivatives of 2-amino-N-(arylsulfinyl)-acetamide have been investigated as inhibitors of bacterial aminoacyl-tRNA synthetase, a crucial enzyme for bacterial survival. google.com This suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutic agents. The combination of the hydrophilic amino and hydroxyl groups with the lipophilic cyclohexane ring creates an amphipathic molecule with potential for interesting biological interactions.

The hydrochloride salt of this compound is documented in chemical databases, confirming its synthesis and isolation. uni.lu This salt form is often utilized to improve the solubility and stability of amine-containing compounds.

| Property | Value |

| Molecular Formula | C8H16N2O2 |

| Compound Name | This compound |

| Related Form | This compound hydrochloride |

Table 1: Basic Chemical Information for this compound

Overview of Current Research Trajectories and Open Questions Pertaining to this compound

Current research directly focused on this compound appears to be in its nascent stages, with limited publicly available data. However, based on the broader context of related compounds, several research trajectories can be envisioned.

One key area of investigation would be the development of efficient and stereoselective synthetic routes to this compound. The presence of stereocenters on the cyclohexane ring and the potential for cis/trans isomerism necessitates careful control during synthesis to obtain specific isomers for biological evaluation.

A significant open question is the exploration of the biological activity profile of this compound and its derivatives. Given the known activities of other cyclohexyl amides and 2-aminoacetamides, it would be pertinent to screen this scaffold for a range of pharmacological effects, such as antimicrobial, anticancer, or anti-inflammatory properties. nih.govbohrium.com

Furthermore, the role of the 2-amino group in modulating the physicochemical properties and biological activity of the N-(4-hydroxycyclohexyl)acetamide core remains to be elucidated. Structure-activity relationship (SAR) studies, involving modification of the amino group, the hydroxyl group, and the cyclohexane ring, would be crucial in understanding the key determinants of any observed biological effects.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-amino-N-(4-hydroxycyclohexyl)acetamide |

InChI |

InChI=1S/C8H16N2O2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h6-7,11H,1-5,9H2,(H,10,12) |

InChI Key |

RFUGIGGIMMVTAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NC(=O)CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 Hydroxycyclohexyl Acetamide

Established Synthetic Pathways for the 2-amino-N-(4-hydroxycyclohexyl)acetamide Core

The synthesis of the this compound core structure can be approached retrospectively by dissecting it into two primary components: the N-(4-hydroxycyclohexyl)acetamide precursor and the 2-amino group. The assembly involves the formation of the robust amide bond, followed by the strategic introduction of the alpha-amino functionality.

The precursor, N-(4-hydroxycyclohexyl)acetamide, also known as 4-acetamidocyclohexanol, is typically synthesized through the acylation of 4-aminocyclohexanol. academie-sciences.frnih.gov This transformation can be achieved using several standard methodologies for amide bond formation.

A direct and common approach involves the reaction of 4-aminocyclohexanol with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. Alternatively, the coupling of 4-aminocyclohexanol with acetic acid can be mediated by a wide array of coupling reagents. researchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling agent can be critical for optimizing yield and minimizing side reactions. luxembourg-bio.comacs.org An alternative industrial route to the precursor involves the catalytic hydrogenation of 4-acetamidophenol (paracetamol), which reduces the aromatic ring to a cyclohexyl ring, yielding a mixture of cis and trans isomers of N-(4-hydroxycyclohexyl)acetamide. google.comgoogle.com

| Method | Reagents | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Direct Acylation | 4-Aminocyclohexanol, Acetic Anhydride or Acetyl Chloride, Base (e.g., Triethylamine) | Inert solvent (e.g., DCM, THF), 0 °C to RT | High yielding, simple procedure. Generates stoichiometric waste. |

| Carbodiimide Coupling | 4-Aminocyclohexanol, Acetic Acid, EDC or DCC, Additive (e.g., HOBt) | Inert solvent (e.g., DMF, DCM), RT | Mild conditions, high efficiency. DCC produces insoluble urea (B33335) byproduct; EDC is water-soluble. peptide.com |

| Phosphonium/Uronium Salt Coupling | 4-Aminocyclohexanol, Acetic Acid, HBTU, HATU, or PyBOP, Base (e.g., DIPEA) | Inert solvent (e.g., DMF), RT | Fast reaction rates, low racemization risk for chiral acids. luxembourg-bio.compeptide.com Reagents are more expensive. |

Once the N-(4-hydroxycyclohexyl)acetamide scaffold is in place, the next critical step is the introduction of the amino group at the alpha-position (C2) of the acetamide (B32628) moiety. A prevalent and practical strategy involves a two-step sequence starting with alpha-halogenation.

First, an intermediate such as 2-chloro-N-(4-hydroxycyclohexyl)acetamide is synthesized. This is typically achieved by reacting 4-aminocyclohexanol with chloroacetyl chloride. chemicalbook.comijpsr.info Subsequently, the alpha-chloro group serves as a leaving group for nucleophilic substitution by a nitrogen source. Common methods include:

Ammonolysis : Direct reaction with a high concentration of ammonia (B1221849) (e.g., aqueous or alcoholic ammonia) displaces the chloride to form the primary amine. This method can sometimes lead to over-alkylation, forming secondary and tertiary amine byproducts. chemicalbook.com

Gabriel Synthesis : Using potassium phthalimide (B116566) as the nitrogen nucleophile, followed by deprotection with hydrazine, provides a classic route to primary amines while avoiding over-alkylation.

Azide (B81097) Displacement and Reduction : Reaction with sodium azide yields an alpha-azido intermediate, which can be cleanly reduced to the primary amine via catalytic hydrogenation (e.g., H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). This is often a high-yielding and clean method. acs.org

A more direct, modern approach involves the direct α-amination of the amide itself. This can be accomplished by generating the amide enolate with a strong base and trapping it with an electrophilic amine source. For instance, methods have been developed for the direct α-amination of amides using reagents like tert-butanesulfinamide after activation of the amide carbonyl. nih.gov

The target molecule possesses at least two stereocenters: the relative orientation of the substituents on the C1 and C4 positions of the cyclohexyl ring (cis/trans) and the stereochemistry at the alpha-carbon of the acetamide group (R/S). The synthesis of a single, pure diastereomer requires precise control over both aspects.

Control of Cyclohexyl Stereochemistry: The synthesis of the N-(4-hydroxycyclohexyl)acetamide precursor often results in a mixture of cis and trans diastereomers. academie-sciences.fr These can be separated chromatographically, or the mixture can be subjected to epimerization conditions to favor the thermodynamically more stable trans isomer. researchgate.netresearchgate.net A common method for epimerization involves heating with a Raney-Ni catalyst, which promotes a reversible dehydrogenation/hydrogenation process via the 4-acetamidocyclohexanone intermediate. academie-sciences.fr For absolute stereocontrol, the synthesis can begin with a stereochemically pure starting material, such as cis- or trans-4-aminocyclohexanol, which can be prepared using enzymatic methods. d-nb.info

Control of α-Amino Stereochemistry: Achieving enantioselectivity at the α-carbon requires an asymmetric synthesis strategy. Numerous methods for the asymmetric synthesis of α-amino acids and their derivatives have been developed and can be adapted for this purpose. nih.gov

Chiral Auxiliaries : Attaching a chiral auxiliary to the acetamide precursor can direct the approach of the nitrogen nucleophile to one face of the molecule.

Catalytic Asymmetric Synthesis : Modern catalytic methods offer more efficient routes. These include the use of chiral catalysts, such as cinchona alkaloids in aza-Henry reactions, to introduce the nitrogen-containing group stereoselectively. rsc.org Other advanced strategies involve the enantioconvergent coupling of racemic α-halo amides with nitrogen nucleophiles using chiral nickel catalysts or photoredox-mediated reactions with chiral N-sulfinyl imines as radical acceptors. nih.govrsc.org

By combining a stereochemically defined 4-aminocyclohexanol isomer with a robust asymmetric amination method, any of the four possible diastereomers of this compound can, in principle, be selectively synthesized.

Derivatization and Analog Generation Strategies of this compound

The presence of three distinct functional groups allows for a wide range of derivatization strategies to generate analogs with modified properties. Chemoselectivity is a key consideration in these transformations.

The primary amine is a versatile handle for modification.

N-Acylation : The amine can be readily acylated with various acid chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form new amide linkages. This is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net

N-Alkylation : While direct alkylation with alkyl halides can lead to polysubstitution, reductive amination provides a controlled method for mono-alkylation. masterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgrit.edu This powerful reaction allows for the introduction of a wide variety of alkyl and aryl-alkyl groups.

| Carbonyl Compound | Reducing Agent | Resulting N-Substituent |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N-Methyl |

| Acetone | NaBH₃CN | N-Isopropyl |

| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl |

| Cyclopentanone | NaBH₃CN | N-Cyclopentyl |

The secondary alcohol on the cyclohexyl ring can also be targeted for modification, though this often requires careful selection of reagents to avoid reaction at the more nucleophilic primary amine. Amine protection (e.g., as a Boc-carbamate) may be necessary prior to these transformations.

Oxidation : The hydroxyl group can be oxidized to a ketone, yielding 2-amino-N-(4-oxocyclohexyl)acetamide. To achieve this chemoselectively in the presence of the primary amine, specific conditions are required. Oxoammonium salts, such as Bobbitt's salt (4-acetamido-TEMPO tetrafluoroborate), are effective for oxidizing alcohols under mildly acidic conditions. nih.govnih.gov The acidic medium protonates the primary amine, rendering it inert to oxidation. researchgate.net

Etherification : Conversion of the alcohol to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a base (e.g., NaH) followed by reaction with an alkyl halide. To prevent competitive N-alkylation of the primary amine, it must be protected beforehand.

Esterification : The alcohol can be acylated to form an ester using an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. As with etherification, prior protection of the primary amine is essential to ensure that acylation occurs selectively at the hydroxyl group.

Structural Elaboration of the Cyclohexyl Scaffold

The cyclohexyl scaffold of this compound can be elaborated through several synthetic routes, often starting from readily available cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. A key transformation is the introduction of amino groups onto the cyclohexane (B81311) ring. Reductive amination of cyclohexanone is a common method to produce cyclohexylamine (B46788), a crucial intermediate. This process can be influenced by the choice of catalyst and reaction conditions to achieve high yields and selectivity. For instance, bimetallic catalysts such as Rh-Ni supported on silica (B1680970) have demonstrated high conversion rates in the reductive amination of cyclohexanone to cyclohexylamine.

Another approach involves the modification of existing functional groups on the cyclohexyl ring. For example, the hydroxyl group of cyclohexanol derivatives can be converted to other functionalities that facilitate the introduction of the amino and acetamido groups. The stereochemistry of the substituents on the cyclohexyl ring is a critical aspect, and methods that allow for the selective formation of cis or trans isomers are highly valuable.

Investigation of Reaction Mechanisms Relevant to this compound Synthesis and Interconversions

Understanding the reaction mechanisms involved in the synthesis and interconversion of this compound and its precursors is crucial for optimizing reaction conditions and achieving the desired product with high purity and yield.

The interconversion between cis and trans isomers of N-(4-hydroxycyclohexyl)acetamide is a significant process, as often only one isomer possesses the desired biological activity. Theoretical studies using density functional theory (DFT) have shed light on the mechanism of this epimerization. One proposed pathway involves the formation of radical intermediates. The cis and trans isomers can be converted to their respective free radical intermediates, which can then interconvert through a common radical intermediate. This process can also proceed through a 4-acetamide-cyclohexanone intermediate. The solvent has been shown to play a significant role in this interconversion, with more polar solvents favoring the formation of the trans-isomer.

The following table summarizes the proposed intermediates in the cis-trans epimerization of N-(4-hydroxycyclohexyl)acetamide:

| Intermediate | Description |

| cis-free radical | Radical formed from the cis-isomer |

| trans-free radical | Radical formed from the trans-isomer |

| Common radical intermediate | An intermediate that both cis and trans radicals can convert to |

| 4-acetamide-cyclohexanone | A ketone intermediate formed from the common radical |

Catalytic systems play a pivotal role in the synthesis of this compound, influencing both the selectivity and yield of the desired product. In the context of reductive amination of cyclohexanone derivatives, the choice of catalyst is critical. For instance, Rh-Ni/SiO2 bimetallic catalysts have been shown to be highly efficient for the synthesis of cyclohexylamine, a potential precursor. The addition of a second metal, such as nickel, can enhance the catalytic activity and stability.

The table below illustrates the effect of different catalysts on the conversion and selectivity of cyclohexanone reductive amination:

| Catalyst | Conversion (%) | Selectivity towards Cyclohexylamine (%) |

| Rh/SiO2 | 83.4 | 99.1 |

| 2 wt.% NiRh/SiO2 | 99.8 | 96.6 |

Catalytic amidation is another key step in the synthesis of the target molecule. Boronic acid-catalyzed amidation reactions have been investigated, where the catalyst is believed to activate the carboxylic acid for reaction with the amine. The mechanism likely involves the concerted action of multiple boron atoms. Understanding the interaction between the catalyst, carboxylic acid, and amine is essential for designing more efficient catalytic systems.

Three-component reactions offer an efficient approach to the synthesis of complex molecules like this compound by forming multiple bonds in a single step. While a specific three-component reaction for the direct synthesis of the target molecule is not extensively documented, general methodologies for the synthesis of N-substituted amides can be considered.

For example, acid-catalyzed multicomponent reactions involving an aldehyde, an amine, and a nitrile (Ritter reaction) can be a powerful tool for the synthesis of N-substituted amides. A hypothetical three-component reaction for a precursor to the target molecule could involve a protected aminocyclohexanol, an aldehyde, and a nitrile.

Furthermore, recent advancements have explored electrochemically promoted three-component syntheses for the functionalization of various organic molecules, which could potentially be adapted for the synthesis of complex acetamides. These methods offer environmentally friendly alternatives to traditional synthetic routes.

Stereochemical Aspects and Conformational Analysis of 2 Amino N 4 Hydroxycyclohexyl Acetamide

Diastereoisomerism of 2-amino-N-(4-hydroxycyclohexyl)acetamide (cis/trans)

The presence of two substituents on the cyclohexane (B81311) ring of this compound, the aminoacetamide group at position 1 and the hydroxyl group at position 4, leads to the existence of diastereomers. These are stereoisomers that are not mirror images of each other. Specifically, they can exist as cis and trans isomers, defined by the relative orientation of these two functional groups.

In the cis isomer, both the aminoacetamide and hydroxyl groups are on the same side of the cyclohexane ring. In the trans isomer, they are on opposite sides. This difference in spatial arrangement significantly influences the molecule's physical and chemical properties. The trans isomer is generally the more thermodynamically stable of the two due to the preference of bulky substituents to occupy equatorial positions in the chair conformation of the cyclohexane ring, which minimizes steric hindrance. This is a common feature in substituted cyclohexanes.

For the closely related compound, N-(4-hydroxycyclohexyl)acetamide, the trans isomer is noted as an important medical intermediate. The catalytic hydrogenation of 4-acetamidophenol typically produces a mixture of both cis and trans diastereomers of N-(4-hydroxycyclohexyl)acetamide. The challenge then lies in separating these isomers or controlling the synthesis to favor the desired trans isomer.

Computational and Spectroscopic Approaches to Conformational Preferences of this compound

The conformational preferences of this compound are primarily dictated by the tendency of the cyclohexane ring to adopt a low-energy chair conformation. In this conformation, the substituents can occupy either axial or equatorial positions. The interplay of steric and electronic effects determines the most stable conformation.

Computational Studies:

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational aspects of cyclohexane derivatives. In ¹H NMR, the distinction between cis and trans isomers can be made by analyzing the chemical shifts and coupling constants of the protons on the cyclohexane ring. For instance, in the precursor trans-4-aminocyclohexanol, the protons at positions 2, 3, 5, and 6 of the cyclohexane ring show chemical shifts in the ranges of approximately 1.28–1.52 ppm and 1.99–2.06 ppm. In contrast, for the cis-isomer, these protons appear at around 1.57–1.66 ppm and 1.75–1.86 ppm. These differences in chemical shifts are a direct consequence of the different magnetic environments of the protons in the two diastereomers.

The following table summarizes the characteristic ¹H NMR chemical shifts for the cyclohexane ring protons in the cis and trans isomers of the precursor, 4-aminocyclohexanol.

| Isomer | Protons | Chemical Shift (ppm) |

| trans-4-Aminocyclohexanol | H2, H3, H5, H6 | 1.28–1.52 and 1.99–2.06 |

| cis-4-Aminocyclohexanol | H2, H3, H5, H6 | 1.57–1.66 and 1.75–1.86 |

These spectroscopic principles would be directly applicable to the analysis of the cis and trans isomers of this compound, allowing for their structural confirmation and the determination of isomeric purity.

Control of Stereochemistry in the Synthesis of this compound and its Analogs

The stereoselective synthesis of this compound, aiming for a specific diastereomer, is a significant synthetic challenge. The control of stereochemistry is often addressed during the synthesis of its key precursor, 4-aminocyclohexanol.

Catalytic Hydrogenation:

The synthesis of N-(4-hydroxycyclohexyl)acetamide, a precursor to the target molecule, is often achieved through the catalytic hydrogenation of p-acetamidophenol. The choice of catalyst plays a crucial role in the stereochemical outcome. Palladium-based catalysts, such as Pd/C or Pd/Al₂O₃, are known to favor the formation of the more stable trans-isomer. Conversely, rhodium-based catalysts can be employed to selectively produce the cis-isomer. This selectivity arises from the different mechanisms of hydrogen addition to the aromatic ring mediated by these metals.

Enzymatic and Biocatalytic Synthesis:

Biocatalytic methods have emerged as highly efficient and stereoselective routes for the synthesis of 4-aminocyclohexanol isomers. These methods offer mild reaction conditions and high selectivity. A one-pot, two-step enzymatic cascade starting from 1,4-cyclohexanedione (B43130) has been developed. This process typically involves a keto reductase (KRED) for the selective monoreduction to 4-hydroxycyclohexanone, followed by a stereoselective amination using an amine transaminase (ATA) to yield either cis- or trans-4-aminocyclohexanol, depending on the specific transaminase enzyme used.

The following table provides an overview of synthetic strategies to control the stereochemistry of 4-aminocyclohexanol, a key precursor.

| Synthetic Method | Catalyst/Enzyme | Predominant Isomer |

| Catalytic Hydrogenation of p-acetamidophenol | Palladium (Pd) based | trans |

| Catalytic Hydrogenation of p-acetamidophenol | Rhodium (Rh) based | cis |

| Biocatalytic Amination of 4-hydroxycyclohexanone | Specific Amine Transaminases (ATAs) | cis or trans |

The introduction of the 2-amino group onto the N-(4-hydroxycyclohexyl)acetamide scaffold would require further synthetic steps. Achieving stereocontrol at this position would likely involve the use of chiral auxiliaries or stereoselective amination methods, which are common strategies in modern organic synthesis for the preparation of enantiomerically pure compounds.

Structure Activity Relationship Sar and Scaffold Design Research Focused on 2 Amino N 4 Hydroxycyclohexyl Acetamide

Elucidation of Structural Determinants for Modulating Biological Target Interactions

The biological activity of 2-amino-N-(4-hydroxycyclohexyl)acetamide is governed by the specific arrangement and properties of its functional groups. Each component of the molecule plays a crucial role in its interaction with biological targets, such as enzymes and receptors.

The 4-Hydroxycyclohexyl Ring: This saturated carbocyclic ring serves as a rigid, three-dimensional scaffold. The hydroxyl (-OH) group is a key interaction point, capable of forming hydrogen bonds as both a donor and an acceptor. Its position on the cyclohexane (B81311) ring is critical for defining the spatial vector of these interactions. The ring itself can engage in hydrophobic or van der Waals interactions within a target's binding pocket.

The Acetamide (B32628) Linker: The -N-(C=O)-CH₂- linker provides a specific geometry and hydrogen bonding capability. The amide carbonyl oxygen is a strong hydrogen bond acceptor, while the amide N-H group is a hydrogen bond donor. This linker properly orients the amino group and the hydroxycyclohexyl ring for optimal target engagement.

The 2-Amino Group: The terminal primary amine (-NH₂) is a fundamental feature, often acting as a key pharmacophore. It is basic and typically protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, in a protein's active site.

Table 1: Key Structural Features and Potential Biological Interactions

| Molecular Component | Functional Group | Potential Interactions with Biological Targets |

|---|---|---|

| Cyclohexyl Ring | Saturated Carbocycle | Hydrophobic interactions, van der Waals forces |

| Hydroxyl Group | -OH | Hydrogen bond donor and acceptor |

| Amide Linkage | -NH-C=O- | Hydrogen bond donor (N-H) and acceptor (C=O) |

Rational Design Principles for this compound-Derived Scaffolds

Rational drug design leverages the structural understanding of a lead compound like this compound to create new, improved derivatives. Design principles for this scaffold focus on systematic modifications to optimize target interactions.

Scaffold Hopping: One strategy involves replacing the central cyclohexane ring with other cyclic or heterocyclic systems to explore new chemical space and improve properties like solubility or binding affinity. nih.gov This can lead to novel scaffolds that maintain the essential spatial arrangement of the key functional groups. nih.gov

Functional Group Modification: The peripheral functional groups are common targets for modification. The terminal amino group can be alkylated, acylated, or incorporated into a heterocyclic ring to fine-tune its basicity and interaction profile. The hydroxyl group can be etherified, esterified, or replaced with other hydrogen-bonding moieties to alter its binding characteristics.

Linker Optimization: The length and rigidity of the acetamide linker can be adjusted. Introducing conformational constraints or extending the linker can alter the distance and orientation between the amino group and the hydroxycyclohexyl moiety, potentially leading to improved binding with the target protein.

These design principles are often guided by computational modeling and virtual screening techniques to predict the binding affinity of newly designed molecules before their synthesis. nih.gov

Table 2: Design Strategies for Modifying the this compound Scaffold

| Design Principle | Target for Modification | Example Modification | Desired Outcome |

|---|---|---|---|

| Scaffold Hopping | Cyclohexyl Ring | Replace with piperidine (B6355638), tetrahydropyran, or aromatic ring | Altered core geometry, improved pharmacokinetic properties |

| Functional Group Modification | Amino Group | Convert to dimethylamine (B145610) or a triazole | Modulate basicity, explore new interactions |

| Functional Group Modification | Hydroxyl Group | Convert to a methoxy (B1213986) ether or fluoro group | Change hydrogen bonding capacity, improve metabolic stability |

Impact of Stereochemistry on Functional Potency and Selectivity (e.g., cis- vs. trans- isomers in related compounds)

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules. For the 4-hydroxycyclohexyl moiety, the relative orientation of the hydroxyl and acetamide groups—designated as cis or trans—can significantly influence potency and selectivity. ontosight.ai

The two enantiomers of a chiral drug can exhibit substantial differences in their biological activity, metabolism, and toxicity. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. nih.gov

In the context of the 4-hydroxycyclohexyl ring, the trans isomer, where the two substituents are on opposite sides of the ring's plane, typically adopts a more stable diaxial or diequatorial conformation. ontosight.ai The cis isomer places the substituents on the same side. This difference in 3D structure dictates how the molecule can fit into a specific binding site. nih.gov A biological target, being chiral itself, will almost invariably interact differently with the cis and trans isomers, leading to one being significantly more potent or selective than the other. Therefore, controlling the stereochemistry during synthesis is crucial for developing an effective therapeutic agent.

Table 3: Comparison of Stereoisomers in 4-Substituted Cyclohexane Systems

| Isomer | Substituent Orientation | Relative Thermodynamic Stability | Implication for Biological Activity |

|---|---|---|---|

| trans | On opposite sides of the ring | Generally more stable | Presents a distinct 3D shape for receptor binding, often leading to higher affinity |

Scaffold-Based Design of Inhibitors

The this compound framework serves as an excellent starting point for designing enzyme inhibitors. The process involves using the scaffold to position key functional groups in a way that mimics the natural substrate or transition state of an enzyme, thereby blocking its activity.

The design strategy often begins with identifying a biological target, such as a kinase or protease. Molecular docking simulations are then used to predict how the scaffold fits into the enzyme's active site. Based on these models, modifications are proposed to enhance binding affinity and selectivity. For instance, if the active site contains a hydrophobic pocket, the cyclohexyl ring might be decorated with lipophilic substituents. If a specific hydrogen bond is desired, the position of the hydroxyl or amino group might be shifted.

In the development of inhibitors for targets like cyclin-dependent kinases (CDKs) or aldehyde dehydrogenase (ALDH), similar acetamide-based scaffolds have been successfully employed. nih.govnih.gov Researchers design libraries of compounds by systematically applying the principles of rational design (5.2) and stereochemical control (5.3) to the initial scaffold, leading to the identification of potent and selective inhibitors. nih.gov

Table 4: Strategies for Scaffold-Based Inhibitor Design

| Strategy | Description | Example Application |

|---|---|---|

| Fragment-Based Growth | The core scaffold is "grown" by adding functional groups that interact with adjacent pockets in the target's active site. | Adding a phenyl group to the amino terminus to occupy a hydrophobic pocket. |

| Structure-Guided Design | X-ray crystallography or NMR data of the target-ligand complex is used to guide precise modifications to the scaffold. | Modifying the hydroxyl group's position to form a specific hydrogen bond observed in the crystal structure. |

| Bioisosteric Replacement | Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetics. | Replacing the hydroxyl group with an amine or thiol to alter hydrogen bonding. |

Advanced Research Applications and Methodological Contributions of 2 Amino N 4 Hydroxycyclohexyl Acetamide

Development of 2-amino-N-(4-hydroxycyclohexyl)acetamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound as such a tool would hinge on its ability to selectively interact with a specific biological target. The design of this compound, featuring a cyclohexane (B81311) ring, an amino group, and an acetamide (B32628) linkage, provides a scaffold that could be functionalized to modulate its binding affinity and selectivity.

In a hypothetical research scenario, the primary amino group could be modified with various reporter tags, such as fluorophores or biotin, to facilitate the detection and visualization of its interaction with target proteins. The hydroxycyclohexyl moiety offers stereochemical diversity that could be exploited to understand the three-dimensional requirements of a protein's binding pocket.

Table 1: Hypothetical Chemical Probes Derived from this compound

| Probe Derivative | Modification | Potential Application |

| Probe-F | Fluorescein isothiocyanate (FITC) conjugation to the amino group | Fluorescence microscopy to visualize target localization within cells |

| Probe-B | Biotin conjugation to the amino group | Affinity purification of the target protein for identification and further study |

| Probe-P | Photo-affinity label (e.g., benzophenone) incorporation | Covalent cross-linking to the target protein upon photoactivation for target identification |

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening in Academic Research

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. The structure of this compound makes it a suitable building block for inclusion in such libraries. Its primary amine and secondary amide functionalities serve as points for diversification, where a wide array of building blocks can be introduced.

Academic research could utilize this scaffold to generate a library of compounds for high-throughput screening (HTS) against various biological targets. For instance, a library could be synthesized by acylating the amino group with a diverse set of carboxylic acids and modifying the hydroxyl group on the cyclohexane ring.

Table 2: Exemplar Combinatorial Library Based on this compound

| Library Member | R1 (Acyl Group) | R2 (Modification at Hydroxyl) |

| Cmpd-1 | Acetyl | -OH |

| Cmpd-2 | Benzoyl | -OH |

| Cmpd-3 | Acetyl | -OCH3 |

| Cmpd-4 | Benzoyl | -OCH3 |

The screening of such a library against a panel of protein kinases, for example, could lead to the identification of novel inhibitor scaffolds.

Contribution to Lead Optimization Strategies in Academic Drug Discovery Research

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Should this compound or a derivative emerge as a hit from a screening campaign, its structure offers several avenues for optimization.

Structure-activity relationship (SAR) studies would be central to this process. Researchers could systematically modify each part of the molecule—the amino-acetamide side chain, the cyclohexane core, and the hydroxyl group—to understand their contributions to biological activity. For instance, the stereochemistry of the hydroxyl and acetamide groups on the cyclohexane ring (cis vs. trans) could be investigated to determine the optimal spatial arrangement for target engagement.

Table 3: Hypothetical SAR Study of this compound Analogs

| Analog | Modification | Rationale for Modification |

| Analog-1 | Methylation of the amino group | Investigate the role of the primary amine in target binding |

| Analog-2 | Replacement of the acetamide with a sulfonamide | Explore the impact of the linker on potency and metabolic stability |

| Analog-3 | Inversion of stereochemistry at the hydroxyl-bearing carbon | Determine the importance of stereochemistry for target interaction |

| Analog-4 | Replacement of the cyclohexane ring with a piperidine (B6355638) ring | Assess the influence of the core scaffold on activity and solubility |

Through such iterative design, synthesis, and testing, academic researchers could potentially develop a potent and selective drug candidate.

Concluding Perspectives and Future Research Avenues for 2 Amino N 4 Hydroxycyclohexyl Acetamide Studies

Synthesis of Novel Analogs with Enhanced Specificity for Academic Targets

The modular nature of 2-amino-N-(4-hydroxycyclohexyl)acetamide provides a fertile ground for the synthesis of a diverse library of analogs. The primary amino group, the acetamide (B32628) linkage, and the hydroxyl group on the cyclohexane (B81311) ring all present opportunities for chemical modification to modulate the compound's physicochemical properties and biological activity.

Future synthetic efforts could focus on several key areas:

Modification of the Amino Group: Alkylation, acylation, or arylation of the primary amine could lead to a wide array of secondary and tertiary amines, as well as more complex amide or sulfonamide derivatives. These modifications would alter the basicity, lipophilicity, and hydrogen bonding capacity of this terminus, potentially influencing interactions with biological targets.

Variation of the Acyl Group: The acetyl group of the acetamide could be replaced with other acyl moieties, ranging from simple alkyl and aryl groups to more complex heterocyclic systems. This would allow for the exploration of a wider chemical space around the core structure.

Stereoselective Synthesis: The cyclohexane ring contains a stereocenter at the hydroxyl-bearing carbon and can exist in different conformations. The development of stereoselective synthetic routes to access specific cis/trans isomers and enantiomers of this compound and its analogs will be crucial for understanding structure-activity relationships (SAR). Methodologies such as photocatalyzed intermolecular [4 + 2] cycloadditions could be adapted to create highly functionalized and stereochemically defined cyclohexylamine (B46788) derivatives. nih.govrsc.org

Functionalization of the Cyclohexane Ring: Introduction of additional substituents on the cyclohexane ring could further refine the molecule's properties. For instance, fluorination has been shown to alter the pKa of nearby functional groups and can enhance binding affinity to protein targets.

A systematic approach to the synthesis of such analogs, coupled with high-throughput screening, could rapidly identify compounds with enhanced specificity for academic targets of interest, such as enzymes or receptors implicated in disease pathways.

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

The unambiguous determination of the chemical structure of newly synthesized analogs and any reaction intermediates is paramount. A suite of advanced spectroscopic techniques will be indispensable for this purpose.

Key Spectroscopic Methods:

| Spectroscopic Technique | Information Provided |

| 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. Techniques like COSY, HSQC, and HMBC are crucial for establishing through-bond correlations, while NOESY can reveal through-space proximities to determine relative stereochemistry. numberanalytics.com |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and elemental composition of a compound, confirming its molecular formula. Tandem MS (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation. numberanalytics.com |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as N-H, O-H, C=O, and C-N bonds, which are characteristic of this compound and its derivatives. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and stereochemistry. |

Computational approaches to spectroscopy can further aid in structural elucidation. By predicting the NMR chemical shifts or IR frequencies of candidate structures, researchers can compare these theoretical data with experimental results to confirm or refute proposed structures, a process particularly valuable for complex stereoisomers. acs.org The application of these techniques will be essential for building a robust understanding of the chemistry of this compound and its derivatives.

Expanding the Computational Toolkit for Predictive Modeling of this compound Interactions

Computational chemistry and molecular modeling offer powerful tools to predict and rationalize the interactions of small molecules like this compound with biological macromolecules. Expanding the computational toolkit in this area can significantly accelerate the discovery and optimization of bioactive analogs.

Future directions in computational modeling include:

Molecular Docking and Virtual Screening: These methods can predict the preferred binding orientation of a ligand within the active site of a protein. nih.gov By screening virtual libraries of this compound analogs against the structures of known biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding event than static docking poses. e-bookshelf.de These simulations can be used to calculate binding free energies and to understand the role of solvent and conformational changes in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for analogs of this compound, it will be possible to predict the activity of unsynthesized compounds and to guide the design of more potent molecules.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms, such as graph neural networks, is becoming increasingly prevalent in drug discovery. biorxiv.org These methods can learn from large datasets of chemical structures and biological activities to predict the properties of new molecules with high accuracy. acs.org

The integration of these computational approaches will enable a more rational and efficient design of novel analogs of this compound with desired biological profiles.

Collaborative Research Paradigms for Accelerating Fundamental Understanding of this compound Chemistry and Biology

The multifaceted nature of modern chemical and biological research necessitates collaborative efforts to achieve significant progress. Accelerating the fundamental understanding of this compound and its potential applications will be greatly enhanced through the establishment of robust collaborative research paradigms.

Models for Collaboration:

| Collaborative Model | Key Features | Potential Benefits |

| Academic-Industrial Partnerships | Combines the innovative research environment of academia with the drug development expertise and resources of the pharmaceutical industry. acs.orgdrugbank.com | Access to specialized equipment, high-throughput screening facilities, and expertise in medicinal chemistry, pharmacology, and clinical development. nih.gov |

| Interdisciplinary Academic Consortia | Brings together researchers from different fields, such as synthetic chemistry, computational chemistry, structural biology, and pharmacology, to tackle complex research questions from multiple perspectives. | Fosters innovation through the cross-pollination of ideas and expertise. acs.org |

| Open Innovation Platforms | Involves sharing data, resources, and expertise more broadly to stimulate research and development. This can include public-private partnerships and pre-competitive collaborations. | Can accelerate the early stages of drug discovery by pooling knowledge and reducing redundancy. |

Successful collaborations are built on mutual trust, clear communication, and shared goals. acs.org For a compound like this compound, where foundational knowledge is still to be established, collaborative approaches will be essential to unlock its full scientific potential. By bringing together diverse expertise and resources, the scientific community can more rapidly advance our understanding of the chemistry and biology of this intriguing molecule and its derivatives.

Q & A

Q. What are the established synthetic routes for 2-amino-N-(4-hydroxycyclohexyl)acetamide, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under controlled conditions. For example, coupling 2-aminoacetamide derivatives with 4-hydroxycyclohexylamine precursors in dry dichloromethane (DCM) at 0–5°C, followed by purification via silica gel chromatography . Validation :

- Purity : Monitor reactions using TLC (hexane:ethyl acetate, 9:3 v/v) and confirm via HPLC with UV detection .

- Structural Confirmation : Use H/C NMR (400 MHz, DMSO-d), IR (amide I/II bands ~1650/1550 cm), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., hydroxycyclohexyl protons at δ ~3.5–4.0 ppm, amide NH at δ ~7.5–8.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry of the cyclohexyl group (e.g., trans/cis configurations) .

- Elemental Analysis : Confirm C, H, N content within ±0.5% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Compare with analogs like 2-acetamido-2-cyclohexylacetic acid (PubChem CID: 1546434-05-2), focusing on hydroxyl group positioning and amide conformation. Use molecular docking to assess binding affinity differences (e.g., cyclohexyl vs. aromatic substituents) .

- Metabolic Profiling : Conduct in vitro microsomal assays (human/rat liver) to evaluate metabolic stability and identify reactive metabolites .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Coupling Reaction Optimization : Use stoichiometric TBTU (1.5 eq) with 2,6-lutidine (2.0 eq) as a base in DCM at 0–5°C to minimize side reactions .

- Temperature Control : Maintain reaction temperatures below 5°C during reagent addition to prevent racemization .

- Purification : Employ gradient elution in column chromatography (ethyl acetate:methanol 10:1 → 5:1) to isolate the target compound .

Q. How can mechanistic studies elucidate the role of the hydroxycyclohexyl group in modulating target binding?

- Methodological Answer :

- Molecular Dynamics Simulations : Model the compound’s interaction with enzymes (e.g., kinases or proteases) using software like AutoDock Vina. Focus on hydrogen bonding (hydroxyl group) and hydrophobic interactions (cyclohexyl ring) .

- Isotopic Labeling : Synthesize N-labeled analogs to track amide bond stability in target binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.